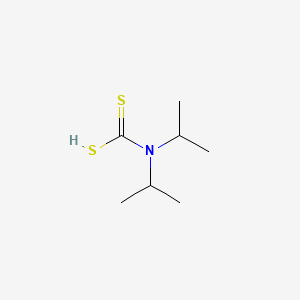
Diisopropyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C7H15NS2 and its molecular weight is 177.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Applications
- Enzyme Inhibition : Diisopropyldithiocarbamate has been shown to inhibit various enzymes, including carbonic anhydrase and nuclear factor kappa B (NF-κB). These properties are particularly relevant in treating conditions such as glaucoma and cancer. For instance, pyrrolidine dithiocarbamate is noted for its effectiveness against NF-κB, which plays a crucial role in inflammation and cancer progression .
- Antimicrobial Activity : Studies have demonstrated the antifungal properties of this compound complexes against pathogenic fungi, including Candida species and Cryptococcus neoformans. The compounds exhibit significant cytotoxic effects on these organisms, making them potential candidates for antifungal therapies .
- Anticancer Properties : Recent investigations into organotin(IV) dithiocarbamate compounds have revealed their cytotoxic effects on leukemia cell lines, indicating potential use in cancer treatment. The compounds were found to induce cell death at low concentrations, outperforming traditional chemotherapeutics like vincristine .
Agricultural Applications
This compound is utilized in agriculture as a fungicide and herbicide. Its efficacy in controlling plant pathogens has been documented, making it valuable for crop protection. Additionally, its role in enhancing soil health through heavy metal remediation is gaining attention .
Antimicrobial Efficacy
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 0.5 µg/mL | |
| This compound | Cryptococcus neoformans | 1 µg/mL |
Anticancer Activity
| Compound | Cell Line | IC50 Value (µM) | Duration of Exposure (h) | Reference |
|---|---|---|---|---|
| Organotin(IV) this compound | Jurkat E6.1 | 0.03 - 0.41 | 24, 48, 72 |
Industrial Applications
In industrial settings, this compound serves as a vulcanization accelerator in rubber manufacturing and as a flotation agent in mineral processing. Its effectiveness in enhancing the mechanical properties of rubber products has been well-documented.
Properties
CAS No. |
25022-55-3 |
|---|---|
Molecular Formula |
C7H15NS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
di(propan-2-yl)carbamodithioic acid |
InChI |
InChI=1S/C7H15NS2/c1-5(2)8(6(3)4)7(9)10/h5-6H,1-4H3,(H,9,10) |
InChI Key |
GWXMDJKGVWQLBZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=S)S |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)S |
Key on ui other cas no. |
25022-55-3 |
Related CAS |
4092-82-4 (hydrochloride salt) |
Synonyms |
diisopropyldithiocarbamate diisopropyldithiocarbamate, sodium salt DIPDTC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













